REACTION_CXSMILES
|
C[O-].[Na+].[Na].Cl.[NH2:6][CH2:7][C:8](=O)[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[N+:17]([CH:20]=[C:21](SC)[S:22]([CH3:24])=O)([O-:19])=[O:18]>CO>[CH3:24][S:22][C:21]1[NH:6][CH:7]=[C:8]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:20]=1[N+:17]([O-:19])=[O:18] |f:0.1,3.4,^1:3|
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(CC1=CC=CC=C1)=O
|
Name
|
1-nitro-2-methylthio-2-methylsulphinylethylene
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=C(S(=O)C)SC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at about 60° during the addition, which
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residual dark red oil was chromatographed on a silica gel column
|
Type
|
WASH
|
Details
|
Elution and recrystallisation with petroleum ether/ethyl acetate (7:3)
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
CSC=1NC=C(C1[N+](=O)[O-])CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.95 g | |
YIELD: PERCENTYIELD | 28.5% | |
YIELD: CALCULATEDPERCENTYIELD | 28.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |